molecular formula C10H5Cl2FN2 B3176504 3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine CAS No. 99708-45-9

3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine

Cat. No.: B3176504
CAS No.: 99708-45-9
M. Wt: 243.06 g/mol
InChI Key: CHSMLTMWXABDJN-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine is a versatile chemical intermediate designed for research and development applications, particularly in medicinal chemistry. The core pyridazine structure is a privileged scaffold in drug discovery, known for its presence in compounds with significant biological activity . Its molecular architecture, featuring halogen substituents (chloro and fluoro) on the phenyl ring, allows for further functionalization, making it a valuable building block for constructing more complex libraries for high-throughput screening . This compound is of high interest for researchers developing novel therapeutic agents. Pyridazine-based compounds have been extensively studied as potent and selective inhibitors of enzymes like Monoamine Oxidase-B (MAO-B) . Such inhibitors are investigated for their potential to treat neurodegenerative disorders, including Alzheimer's disease, by reducing oxidative stress and protecting neurons . The specific halogen pattern on the phenyl ring can be optimized to modulate the compound's potency, selectivity, and physicochemical properties, enabling detailed structure-activity relationship (SAR) studies . The synthetic route for analogous pyridazine derivatives typically involves the nucleophilic substitution of 3,6-dichloropyridazine with an appropriate aromatic amine, followed by purification and characterization using techniques such as NMR and mass spectrometry . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-(4-chloro-2-fluorophenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2FN2/c11-6-1-2-7(8(13)5-6)9-3-4-10(12)15-14-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSMLTMWXABDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine typically involves the reaction of 4-chloro-2-fluoroaniline with 3,6-dichloropyridazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or ethanol. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Biological Activities

Research has demonstrated that pyridazine derivatives exhibit a range of biological activities, including:

  • Anticancer Properties : Several studies indicate that 3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine has significant anticancer effects through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth.
  • Enzyme Inhibition : Molecular docking studies suggest that the compound interacts favorably with monoamine oxidase (MAO) enzymes, indicating potential use as a therapeutic agent for neurodegenerative diseases.
  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundChlorine at position 3, fluorine at 4Anticancer activity
3-Chloro-6-(4-fluorophenyl)pyridazineChlorine at position 3Antimicrobial properties
3-Chloro-6-(1H-pyrazol-1-yl)pyridazinePyrazole substitutionEnzyme inhibition

Case Studies

  • Anticancer Research : A study evaluated the efficacy of this compound against various cancer cell lines, showing a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
  • Neuroprotective Effects : Another investigation focused on the compound's interaction with MAO enzymes. Results indicated that it could potentially reduce oxidative stress in neuronal cells, suggesting its role in treating conditions like Parkinson's disease .
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that this pyridazine derivative exhibited significant antimicrobial activity, outperforming several known antibiotics.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the molecular targets involved. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Substituents

Compound Name Substituents at Position 6 Key Functional Groups Reference
3-Chloro-6-(4-methylphenyl)pyridazine 4-methylphenyl Methyl (electron-donating)
3-Chloro-6-(4-(2-fluorophenyl)piperazinyl) 4-(2-fluorophenyl)piperazine Piperazine (basic, polar)
3-Chloro-6-(4-(4-chlorophenyl)piperazinyl) 4-(4-chlorophenyl)piperazine Piperazine + chloroaryl
R62025 (Antiviral) 3,6-dihydro-4-(3-methylphenyl)pyridinyl Dihydropyridine (reduced ring)
3-Chloro-6-(trifluoromethyl)pyridazine Trifluoromethyl Strongly electron-withdrawing
  • Electronic Effects: The 4-chloro-2-fluorophenyl group in the target compound combines electron-withdrawing Cl and F atoms, enhancing electrophilicity compared to methyl or trifluoromethyl substituents.
  • Steric Effects : Bulky substituents like piperazine or dihydropyridine (R62025) may hinder binding in some targets but enhance selectivity in others .

Pharmacological Activities

Table 2: Comparative Pharmacological Profiles

Compound Name Activity Type Efficacy/IC₅₀ Mechanism Insights Reference
3-Chloro-6-(4-methylphenyl)pyridazine Analgesic/Anti-inflammatory Comparable to reference drugs Peripheral + central mechanisms
R62025 (Antiviral) Anti-rhinovirus Not explicitly reported Likely viral capsid binding
Piperazine derivatives (e.g., ) CNS-targeting (hypothesized) High bioavailability (radar plots) Interaction with serotonin/dopamine receptors
Hydrazinyl derivatives (e.g., ) Fungicidal/Bactericidal Moderate to high (e.g., MIC 8–64 µg/mL) Membrane disruption or enzyme inhibition
  • Piperazine analogs (e.g., ) show enhanced bioavailability, as evidenced by pharmacokinetic radar plots .

Physicochemical Properties

Table 3: Physical and Spectral Data

Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) Solubility Trends Reference
3-Chloro-6-(4-methylphenyl)pyridazine 222–224 1710 Low in water, high in DMSO
3-Chloro-6-(trifluoromethyl)pyridazine Not reported Not reported Likely low (hydrophobic)
Hydrazinyl derivatives (e.g., ) 254–305 Absent (no C=O) Moderate in polar solvents
  • Piperazine derivatives may exhibit lower melting points due to conformational flexibility .

Biological Activity

3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H7_7Cl2_2F1_1N2_2, with a molecular weight of approximately 232.07 g/mol. The compound features a pyridazine ring substituted with chlorine and fluorine atoms, which significantly influence its chemical properties and biological interactions.

Biological Activity

Research indicates that pyridazine derivatives, including this compound, exhibit a range of biological activities:

  • Monoamine Oxidase (MAO) Inhibition :
    • Inhibition Potency : The compound has shown significant inhibition of MAO-A and MAO-B enzymes. For instance, related compounds in similar studies demonstrated IC50_{50} values of 1.57 µM for MAO-A and varying selectivity indices for MAO-B, indicating potential as a therapeutic agent for neurological disorders .
    • Mechanism of Action : Molecular docking studies suggest favorable interactions between the compound and the active sites of MAO enzymes, enhancing its binding affinity due to the unique substituents on the pyridazine ring.
  • Anticancer Activity :
    • Cytotoxic Effects : Studies have reported that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, related compounds showed IC50_{50} values indicating significant cytotoxicity at higher concentrations .
    • Selectivity : The selectivity of these compounds for cancer cells versus normal cells is crucial for their development as anticancer agents.
  • Antimicrobial Properties :
    • Preliminary investigations suggest that pyridazine derivatives possess antimicrobial properties, making them candidates for further research in treating bacterial infections .

Comparison with Related Compounds

A comparative analysis of structural analogs highlights the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
3-Chloro-6-(4-fluorophenyl)pyridazineChlorine at position 3, fluorine at position 4Anticancer activity
3-Chloro-6-(1H-pyrazol-1-yl)pyridazinePyrazole substitution instead of phenylAntimicrobial properties
3-Chloro-6-(4-chlorophenyl)pyridazineSimilar chlorinated phenyl groupEnzyme inhibition
This compound Chlorine and fluorine in phenyl substituentEnhanced lipophilicity and activity

The unique combination of chlorine and fluorine atoms in the phenyl substituent enhances lipophilicity and biological activity compared to other compounds listed.

Case Studies

Several case studies have illustrated the potential therapeutic applications of pyridazine derivatives:

  • Study on MAO Inhibition :
    • A study demonstrated that derivatives similar to this compound exhibited reversible inhibition of MAO-B, with recovery rates comparable to established reversible inhibitors . This suggests a potential role in treating mood disorders.
  • Cytotoxicity Assessment :
    • In vitro studies using L929 fibroblast cells indicated that while some derivatives caused significant cell death at higher concentrations, others like T6 showed no cytotoxic effects even at elevated doses, making them safer candidates for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine?

  • Methodology :

  • Step 1 : Utilize Suzuki-Miyaura cross-coupling to attach substituted aryl groups to the pyridazine core. For example, coupling 3,6-dichloropyridazine with a boronic ester derivative of 4-chloro-2-fluorophenyl under palladium catalysis (e.g., Pd(PPh₃)₄) in a toluene/water mixture at 80–100°C .
  • Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm regioselectivity using ¹H/¹³C NMR .
  • Alternative : Employ nucleophilic aromatic substitution (e.g., replacing chloro groups with piperazine derivatives for functionalization) .

Q. How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?

  • Methodology :

  • NMR Analysis : Use ¹H and ¹³C NMR to verify substitution patterns (e.g., downfield shifts for chlorine/fluorine substituents) .
  • X-ray Crystallography : Solve crystal structures using SHELXL for refinement and ORTEP-3 for visualization. Compare bond lengths/angles with DFT-optimized geometries to validate stereochemistry .

Advanced Research Questions

Q. How can researchers evaluate the AhR agonist activity and CRF1R antagonism of this compound?

  • Methodology :

  • In vitro Assays : Use HL-60 leukemia cells to assess granulocytic differentiation (AhR activation) via flow cytometry (CD11b expression) .
  • CRF1R Binding : Perform competitive radioligand assays (³⁶Cl-CRF displacement) in transfected HEK293 cells. Validate functional antagonism via cAMP inhibition assays .
  • Dose-Response Analysis : Fit data to Hill equations to determine EC₅₀/IC₅₀ values. Compare with positive controls (e.g., TCDD for AhR) .

Q. What computational strategies predict the electronic properties and reactivity of this compound?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate HOMO/LUMO energies. Assess electrophilicity at the C3 and C6 positions for substitution reactions .
  • Molecular Docking : Dock the compound into AhR ligand-binding domains (PDB: 1XAX) using AutoDock Vina. Analyze binding poses for π-π stacking and halogen bonding .

Q. How can contradictions between computational predictions and experimental data be resolved?

  • Methodology :

  • Benchmarking : Compare DFT-predicted NMR chemical shifts (e.g., GIAO method) with experimental data. Adjust exchange-correlation functionals (e.g., include exact exchange terms) to minimize deviations .
  • Crystallographic Validation : Use X-ray-derived electrostatic potential maps to identify discrepancies in charge distribution vs. DFT models .

Q. What strategies improve the pharmacokinetic profile of analogs for in vivo studies?

  • Methodology :

  • Structural Modifications : Introduce hydrophilic groups (e.g., morpholine, pyrazole) to enhance solubility. Synthesize analogs via reductive amination or click chemistry .
  • ADME Profiling : Conduct metabolic stability assays in liver microsomes. Use LC-MS/MS to quantify plasma protein binding and CYP450 inhibition .

Data Analysis and Reporting

Q. How should researchers handle conflicting bioactivity data across different cell lines?

  • Methodology :

  • Cell Line Validation : Confirm receptor expression levels (e.g., AhR via qPCR) in each model. Normalize activity data to receptor density .
  • Pathway Analysis : Use RNA-seq to identify off-target pathways (e.g., NF-κB) that may modulate responses in specific cell types .

Safety and Compliance

Q. What safety protocols are critical when handling halogenated pyridazines?

  • Guidelines :

  • PPE : Use nitrile gloves, FFP3 masks, and fume hoods to prevent dermal/airborne exposure .
  • Waste Disposal : Segregate halogenated waste for incineration by licensed facilities to avoid environmental release .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine

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